molecular formula C21H21ClN2O3 B11624708 Ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate

Ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate

Cat. No.: B11624708
M. Wt: 384.9 g/mol
InChI Key: ADRPVZZHQISFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate is a synthetic compound with the following chemical formula:

C21H21ClN2O3\text{C}_{21}\text{H}_{21}\text{ClN}_2\text{O}_3C21​H21​ClN2​O3​

. It belongs to the quinoline class of compounds and exhibits interesting biological properties.

Preparation Methods

a. Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:

    Bromination: Starting with 6-chloroquinoline, bromination at the benzylic position using N-bromosuccinimide (NBS) yields the corresponding 6-bromoquinoline derivative.

    Etherification: The 6-bromoquinoline reacts with 4-ethoxyaniline to form the desired compound. The reaction occurs via nucleophilic substitution at the benzylic position.

    Esterification: Finally, the carboxylic acid group is esterified with ethyl alcohol to obtain the target compound.

b. Industrial Production: The industrial production of this compound involves scaling up the synthetic process, optimizing reaction conditions, and ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify the quinoline ring system.

    Substitution: Nucleophilic substitution reactions occur at the benzylic position.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential anti-cancer or anti-inflammatory properties.

    Industry: Used in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism by which Ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While there are related quinoline derivatives, this compound’s unique combination of substituents sets it apart. Similar compounds include 6-chloroquinoline and other ethyl-substituted quinolines.

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

ethyl 6-chloro-4-(4-ethoxyanilino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C21H21ClN2O3/c1-4-26-16-8-6-15(7-9-16)24-20-17-11-14(22)10-13(3)19(17)23-12-18(20)21(25)27-5-2/h6-12H,4-5H2,1-3H3,(H,23,24)

InChI Key

ADRPVZZHQISFPW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=C(C=C(C3=NC=C2C(=O)OCC)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.